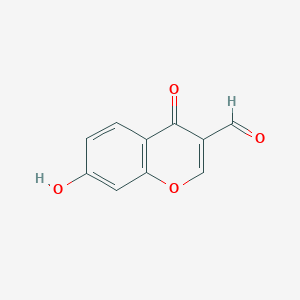

3-Formyl-7-hydroxychromone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-hydroxy-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-4-6-5-14-9-3-7(12)1-2-8(9)10(6)13/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPHGPLCHXGENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460135 | |

| Record name | 3-Formyl-7-hydroxychromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-55-2 | |

| Record name | 3-Formyl-7-hydroxychromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 3 Formyl 7 Hydroxychromone

Established Synthetic Routes to 3-Formyl-7-hydroxychromone

The construction of the this compound framework is predominantly achieved through well-established synthetic protocols, with the Vilsmeier-Haack reaction being the most prominent. However, alternative cyclization strategies also provide viable pathways to the chromone (B188151) core.

Vilsmeier-Haack Formylation of Precursor Phenols

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netwikipedia.orgsciforum.net In the context of 3-formylchromone synthesis, this reaction typically involves the treatment of a substituted 2-hydroxyacetophenone with the Vilsmeier reagent, which is generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). asianpubs.orgalfa-chemistry.com

The reaction mechanism commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. asianpubs.org The electron-rich aromatic ring of the 2-hydroxyacetophenone derivative then attacks this electrophile. Subsequent cyclization and hydrolysis of the resulting iminium ion intermediate yield the final 3-formylchromone product. wikipedia.orgasianpubs.org For the synthesis of this compound, the starting material is 2,4-dihydroxyacetophenone. The reaction with the Vilsmeier reagent (DMF/POCl₃) leads to the formation of the desired product. wikipedia.org This method is valued for its relatively mild conditions and good yields. alfa-chemistry.com

Alternative and Modified Cyclization Approaches for Chromone Ring Formation

While the Vilsmeier-Haack reaction is a direct method for introducing the formyl group during the formation of the chromone ring, alternative strategies focus on first constructing the chromone or a precursor, followed by subsequent functionalization. One classical approach to chromone synthesis is the Baker-Venkataraman rearrangement. chemistry-reaction.comorganic-chemistry.orgtandfonline.com This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone. organic-chemistry.orgtandfonline.com This diketone can then undergo an acid-catalyzed cyclodehydration to form the chromone ring. organic-chemistry.org To synthesize a 7-hydroxychromone derivative using this method, one would start with a resorcinol derivative.

Another modern approach involves the oxidative cyclization of o-hydroxyphenyl enaminones. For instance, lipase-mediated oxidative cyclization has been reported for the synthesis of 3-hydroxychromones, which could potentially be oxidized to the corresponding 3-formyl derivative in a subsequent step. researchgate.netresearchgate.netresearchgate.net

Functional Group Interconversions at the C-3 Formyl Moiety

The aldehyde functionality at the C-3 position of this compound is a focal point for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Selective Reduction Pathways of the Aldehyde Group

The selective reduction of the C-3 formyl group in the presence of the pyrone ring's carbonyl and α,β-unsaturated system can be challenging. However, methods have been developed to achieve this transformation with good selectivity. One such method involves the use of basic alumina (B75360) in 2-propanol at elevated temperatures. This system has been shown to selectively reduce the formyl group of various 3-formylchromones to the corresponding 3-hydroxymethylchromones in good yields, without affecting the other reducible functionalities in the molecule.

| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Formylchromone | 3-Hydroxymethylchromone | Basic alumina, 2-propanol, 75°C, 4h | 50-60 | nih.gov |

Knoevenagel Condensation Reactions with Active Methylene (B1212753) and Methyl Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for carbon-carbon bond formation and is extensively used to modify the 3-formyl group of chromones. chemistry-reaction.com The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.

3-Formylchromones readily undergo Knoevenagel condensation with active methylene compounds like malonic acid, diethyl malonate, and cyanoacetic acid. These reactions lead to the formation of α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

For example, the reaction of a 3-formylchromone with malonic acid in the presence of pyridine yields the corresponding (E)-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid. Similarly, condensation with diethyl malonate affords the ethyl acrylate derivative, and reaction with cyanoacetic acid produces the corresponding acrylonitrile. These reactions significantly expand the chemical diversity of the chromone scaffold.

| 3-Formylchromone Derivative | Active Methylene Compound | Product | Reference |

|---|---|---|---|

| 3-Formylchromone | Malonic Acid | (E)-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid | |

| 3-Formylchromone | Diethyl Malonate | Ethyl (E)-β-(4-oxo-4H-1-benzopyran-3-yl)acrylate | |

| 3-Formylchromone | Cyanoacetic Acid | (E)-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile |

Reactions with Barbituric Acid Derivatives

The reaction between 3-formylchromones, including this compound, and barbituric acid derivatives represents a significant synthetic route, primarily through the Knoevenagel condensation. mdpi.comscispace.comresearchgate.net This reaction involves the condensation of the aldehyde group at the C-3 position of the chromone with the active methylene group of barbituric acid or its N,N'-disubstituted analogues. scispace.comresearchgate.net The process is typically facilitated by a basic catalyst, such as pyridine, or conducted under various conditions, including refluxing in ethanol or water. mdpi.comresearchgate.net

The mechanism proceeds through an initial Knoevenagel condensation, which forms a conjugated electron-deficient intermediate. scispace.com This is followed by a Michael addition and subsequent cyclization, leading to the formation of fused heterocyclic systems like pyrano[2,3-d]pyrimidines. nih.govresearchgate.netpcbiochemres.com For instance, the condensation of 3-formylchromone with barbituric acid in refluxing pyridine can yield the corresponding product in high yield after a short reaction time. mdpi.com The reaction can also be part of a three-component system, where an aldehyde (like 3-formylchromone), malononitrile, and a barbituric acid derivative react in a tandem Knoevenagel-Michael-cyclocondensation sequence to afford pyrano[2,3-d]pyrimidine diones. pcbiochemres.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Yield (%) |

| 3-Formylchromone | Barbituric acid | Pyridine | 5-[(4-Oxo-4H-chromen-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione | 94 |

| 3-Formylchromone | 1,3-Dimethylbarbituric acid | - | Furo[2,3-d]pyrimidine derivative | - |

| Aromatic Aldehyde | Barbituric acid | Isonicotinic acid / EtOH:H₂O | Pyrano[2,3-d]pyrimidine dione | High |

Nucleophilic Additions and Condensations with Nitrogenous Reagents

The formyl group at the C-3 position of this compound is a key site for nucleophilic additions and condensations, particularly with nitrogen-containing reagents. nih.gov The electron-deficient nature of the aldehyde carbon, along with the electrophilic centers at C-2 and C-4 of the chromone ring, allows for a variety of chemical transformations leading to diverse heterocyclic structures. nih.govresearchgate.net

Reactions with Hydrazines and Hydrazone Formation

The reaction of 3-formylchromones with hydrazine and its derivatives can proceed via two main pathways, depending on the reaction conditions. The most direct reaction is the condensation between the formyl group and the hydrazine to yield the corresponding chromone-hydrazone, a type of Schiff base. nih.govmdpi.com This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. mdpi.com A variety of substituted hydrazines can be used to synthesize a library of chromone-hydrazone derivatives. nih.govmdpi.com

However, a more complex reaction pathway involves the nucleophilic attack of hydrazine at the C-2 position of the γ-pyrone ring. nih.gov This attack leads to the opening of the pyrone ring, followed by an intramolecular condensation and recyclization to form 3(5)-(2-hydroxyaryl)pyrazoles. nih.gov For example, treating 3-formyl-6-hydroxychromone with hydrazine hydrate in refluxing ethanol results in the formation of 4-(2,5-dihydroxybenzoyl)pyrazoles. nih.gov This ring transformation is a well-documented reaction for chromones with hydrazine. nih.gov In some cases, if other reactive groups are present on the chromone scaffold, both pathways can occur simultaneously. For instance, 8-formyl-7-hydroxy-2-methyl-3-phenoxychromone reacts with an excess of hydrazine hydrate to yield a product containing both a hydrazone moiety (from the 8-formyl group) and a pyrazole ring (from the recyclization of the γ-pyrone core). nih.gov

| Chromone Derivative | Reagent | Conditions | Product Type |

| 3-Formylchromone | Substituted Hydrazines | Ethyl acetate, reflux | Chromone-Hydrazones nih.gov |

| 3-Formylchromone | Benzoylhydrazine | Ethanol, reflux | Chromone-Hydrazone mdpi.com |

| 3-Formyl-6-hydroxychromone | Hydrazine hydrate | Ethanol, reflux | 4-(2,5-dihydroxybenzoyl)pyrazole nih.gov |

| 3-Formylchromone | Arylhydrazines | KOH/alcohol, MW | 4-(2-hydroxyaroyl)pyrazoles nih.gov |

Reactions with Hydroxylamine

The reaction of this compound with hydroxylamine leads to the formation of the corresponding oxime. This is a standard condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the formyl group, followed by dehydration. The resulting product is (E/Z)-7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde oxime.

Furthermore, this reaction can serve as a gateway to other heterocyclic systems. For instance, related 6-formyl-7-hydroxychromones react with O-sulfonic acid hydroxylamine in a two-phase system to produce chromeno[6,7-d]isoxazoles. researchgate.net This suggests that the initially formed oxime can undergo subsequent intramolecular cyclization to yield fused isoxazole derivatives, highlighting the synthetic utility of the reaction with hydroxylamine.

Formation of Imines and Enamines with Primary Amines and Aminobenzothiazoles

The reaction of 3-formylchromones with primary amines, such as aminobenzothiazoles, is a versatile process that can lead to the formation of either imines (Schiff bases) or enamines. rsc.orgresearchgate.net The outcome of the reaction is highly dependent on the specific amine used and the reaction conditions, particularly the solvent. rsc.orgrsc.org These reactions typically proceed via a 1,2- or 1,4-nucleophilic addition mechanism. researchgate.net The initial product is often a chroman-4-one enamine system, which can sometimes rearrange or react further. researchgate.netnih.gov

Research has demonstrated a profound influence of the solvent on the reaction between 3-formylchromones and 2-aminobenzothiazoles, dictating the regioselectivity and stereoselectivity of the products. rsc.orgrsc.orgnih.gov

In 2-Propanol: The reaction selectively yields the corresponding imine . rsc.orgrsc.org

In Primary Alcohols (e.g., Methanol, Ethanol) and other Secondary Alcohols (e.g., 2-Butanol, Cyclohexanol): The reaction proceeds differently, leading to the formation of 2-alkoxy-3-enamines . rsc.orgrsc.org This outcome results from a Michael addition of the alcohol solvent to the C2-C3 double bond of the chromone, followed by the condensation of the amine with the formyl group. Notably, these reactions show high selectivity for the Z-isomer of the enamine. rsc.orgrsc.org

In Aprotic Solvents (e.g., THF, CH₂Cl₂): The use of aprotic solvents can also result in the formation of imines and enamines, mirroring the characteristic reactions observed in alcoholic media. rsc.orgrsc.org

In Tertiary Alcohols or Phenols: The reactions tend to form multiple products that are difficult to separate. rsc.orgrsc.org

This solvent-dependent behavior allows for strategic control over the synthetic outcome, providing access to different classes of compounds from the same set of starting materials without the need for an external catalyst. rsc.orgrsc.org

| Solvent | Product Type | Predominant Isomer |

| 2-Propanol | Imine | N/A |

| Methanol | 2-Methoxy-3-enamine | Z-isomer |

| Ethanol | 2-Ethoxy-3-enamine | Z-isomer |

| 2-Butanol | 2-Butoxy-3-enamine | Z-isomer |

| Cyclohexanol | 2-Cyclohexyloxy-3-enamine | Z-isomer |

A noteworthy characteristic of the 2-alkoxy-3-enamines synthesized from 3-formylchromones is their ability to undergo transacetalization. rsc.orgrsc.org This phenomenon involves the exchange of the alkoxy group at the C-2 position of the chroman ring with an alkoxy group from a different alcohol solvent. rsc.orgrsc.org

This transformation is significant because it proceeds efficiently with both short and long-chain alcohols and, remarkably, does not require an external catalyst. rsc.orgrsc.org This contrasts with similar reactions like transalkoxylation or transetherification, which often necessitate expensive catalysts. rsc.orgrsc.org The discovery of this catalyst-free transacetalization in the enamine products of 3-formylchromones represents a novel and potentially valuable synthetic tool, allowing for the facile diversification of these molecular scaffolds. rsc.orgrsc.org Further studies are needed to fully elucidate the mechanism and explore the full scope of this reactivity. rsc.orgrsc.org

Michael Addition Reactions at the C-3 Position

The electrophilic nature of the C-2 position in the chromone ring, activated by the formyl group at C-3, makes this compound a competent Michael acceptor. This reactivity has been exploited in reactions with various active methylene compounds, leading to the formation of new carbon-carbon bonds and subsequent heterocyclic systems.

The reaction of 3-formylchromones with active methylene compounds can proceed through a Knoevenagel condensation followed by a Michael addition. For instance, the condensation of 3-formylchromone with malonic acid derivatives in the presence of a base like pyridine initially forms a β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid derivative. While this is primarily a condensation, the potential for subsequent Michael-type additions to the activated double bond exists, especially with other nucleophiles. nih.gov

A more direct example involves the reaction of 3-formylchromone with 2,4-pentanedione. In this reaction, an initial base-catalyzed condensation yields a 3-[(4-oxo-4H-1-benzopyran-3-yl)methylene]-pentanedione intermediate. This intermediate can then undergo further transformations, including cleavage of the pyrone ring and recyclization, which are initiated by a nucleophilic attack that can be considered a Michael-type addition to the chromone system. nih.gov

Detailed research findings have shown that the outcome of these reactions is highly dependent on the nature of the active methylene compound and the reaction conditions. The following table summarizes representative Michael addition reactions involving 3-formylchromone derivatives.

Table 1: Michael Addition Reactions of 3-Formylchromone Derivatives with Active Methylene Compounds

| Active Methylene Compound | Reagents and Conditions | Product Type | Reference |

| Malonic acid | Pyridine | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid | nih.gov |

| Diethyl malonate | Pyridine | Ethyl E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylate | nih.gov |

| Cyanoacetic acid | Pyridine | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile | nih.gov |

| 2,4-Pentanedione | Ammonium acetate, boiling ethanol | 3-Acetyl-5-(2-hydroxybenzoyl)-2-methyl-pyridine | nih.gov |

Chemical Modifications Involving the C-7 Hydroxyl Group

The phenolic hydroxyl group at the C-7 position of this compound offers a prime site for further chemical modifications, enabling the synthesis of fused heterocyclic systems and glycosylated derivatives.

Annulation Reactions for Fused Heterocycle Formation (e.g., Furochromones, Pyranochromones)

The synthesis of furochromones and pyranochromones, which are chromones fused with a furan or pyran ring, respectively, often utilizes the reactivity of a hydroxyl group ortho to a reactive site on the benzene (B151609) ring. While extensive research has been conducted on the annulation reactions of 7-hydroxychromones with a formyl or acetyl group at the C-6 or C-8 position to produce linear and angular hetarenochromones, there is a notable lack of specific examples in the scientific literature detailing the direct annulation of a furan or pyran ring using the C-7 hydroxyl group of this compound. researchgate.netuniv.kiev.ua

The general strategies for the synthesis of furo[3,2-g]chromones (linear) and furo[2,3-h]chromones (angular) typically involve the reaction of a hydroxychromone with reagents that can form the furan ring, such as α-halo ketones or α-halo esters, followed by cyclization. researchgate.netresearchgate.net Similarly, the construction of pyranochromone systems often involves Pechmann or Kostanecki-Robinson reactions on appropriately substituted phenols. However, the application of these methods starting specifically from this compound to build a fused furan or pyran ring at the C-7 and C-8 positions is not well-documented in the reviewed literature.

O-Glycosylation Studies and Derivative Synthesis

O-glycosylation, the attachment of a sugar moiety to the hydroxyl group of a molecule, is a significant transformation for altering the physicochemical and biological properties of natural products. The C-7 hydroxyl group of this compound is a potential site for such modification.

Despite the importance of glycosylation, a comprehensive search of the available scientific literature did not yield specific studies on the O-glycosylation of this compound. General methods for O-glycosylation of phenolic hydroxyl groups are well-established and typically involve the reaction of the phenol with a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, in the presence of a suitable promoter. While it can be inferred that these general methods could be applied to this compound, specific experimental details, yields, and characterization of the resulting O-glycosides are not reported.

Ring Transformations and Heterocycle Synthesis through Multicomponent Reactions

The inherent reactivity of the 3-formylchromone scaffold allows for fascinating ring transformation reactions, often proceeding through multicomponent reaction pathways, leading to the synthesis of complex heterocyclic structures.

Pyrone Ring Opening and Re-Cyclization Mechanisms (ANRORC-type)

The reaction of 3-formylchromones with certain nucleophiles can lead to the opening of the pyrone ring followed by a recyclization to form a new heterocyclic system. This type of transformation is often described by the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

While the classic ANRORC mechanism is well-documented for other heterocyclic systems, its specific application to this compound is not explicitly detailed in numerous studies. However, the reaction of chromen-4-one derivatives with nucleophiles like methylhydrazine, which can lead to different pyrazole isomers, exemplifies the complex reaction pathways that can occur. researchgate.net In the context of 3-formylchromones, the initial nucleophilic attack often occurs at the C-2 position, leading to the opening of the pyrone ring. The resulting intermediate can then undergo intramolecular cyclization involving the formyl group or its derivative, ultimately leading to a new heterocyclic ring. The reaction of 3-formylchromone with hydrazines to form pyrazoles is a prime example of such a ring transformation.

Synthesis of Pyrazolo[3,4-b]pyridines via Enamine Rearrangements

A well-established and synthetically valuable transformation of 3-formylchromones is their reaction with 5-aminopyrazoles to afford pyrazolo[3,4-b]pyridine derivatives. This reaction proceeds through a fascinating cascade involving the formation of an enamine intermediate, which then undergoes a rearrangement and cyclization.

The proposed mechanism commences with the reaction between the formyl group of the chromone and the amino group of the 5-aminopyrazole to form an enamine. This is followed by a nucleophilic attack of a carbon atom from the pyrazole ring onto the C-2 position of the chromone, leading to the opening of the pyrone ring. Subsequent intramolecular cyclization and rearrangement result in the formation of the stable pyrazolo[3,4-b]pyridine scaffold. mdpi.comnih.gov

The following table presents examples of the synthesis of pyrazolo[3,4-b]pyridine derivatives from 3-formylchromones.

Table 2: Synthesis of Pyrazolo[3,4-b]pyridines from 3-Formylchromones

| 3-Formylchromone Derivative | 5-Aminopyrazole Derivative | Reagents and Conditions | Product | Reference |

| 3-Formylchromone | 5-Amino-3-methyl-1-phenylpyrazole | EtOH, reflux | 6-(2-hydroxybenzoyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 6-Methyl-3-formylchromone | 5-Amino-1,3-dimethylpyrazole | Acetic acid, reflux | 6-(2-hydroxy-5-methylbenzoyl)-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 6-Chloro-3-formylchromone | 5-Amino-3-methyl-1-phenylpyrazole | EtOH, reflux | 6-(5-chloro-2-hydroxybenzoyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

Formation of Diverse Heterocyclic Systems

The strategic placement of a formyl group at the 3-position and a hydroxyl group at the 7-position of the chromone scaffold renders this compound a valuable precursor for the synthesis of a multitude of fused and appended heterocyclic systems. Its reaction with various mono- and binucleophiles opens avenues for the construction of five, six, and seven-membered rings, as well as more complex polycyclic structures.

The general reactivity of 3-formylchromones involves condensation reactions with a variety of carbon and nitrogen nucleophiles. Direct condensation with heterocyclic compounds containing active methylene groups can lead to chromone derivatives linked to other heterocyclic systems. Furthermore, reactions with bifunctional nucleophiles often proceed via an initial condensation with the formyl group, followed by a nucleophilic attack at the C-2 position of the chromone ring, resulting in the formation of fused heterocyclic systems eurjchem.com.

A notable example of the versatility of 3-formylchromone derivatives is the synthesis of tetracyclic pyrido-fused dibenzodiazepines. This is achieved through a catalyst-free, three-component reaction involving dimedone, 1,2-diamines, and 3-formylchromones, along with malononitrile proquest.com. This cascade reaction is highly efficient, creating two new rings and four new σ-bonds in the process proquest.com.

The following table summarizes the synthesis of various heterocyclic systems from 3-formylchromone derivatives:

| Heterocyclic System | Reagents | Key Transformation | Reference |

| Pyridines | Enaminoesters | Indium (III)-mediated approach | researchgate.net |

| Pyrazolones | Hydrazine derivatives | Condensation and cyclization | |

| Pyrimidines | Amidines | Multicomponent cascade reaction | rsc.org |

| Thiadiazoles | Thiosemicarbazide | Cyclocondensation | |

| Oxazolones | Amino acids | Condensation | |

| Thiazolidinones | Thiol-containing compounds | Cyclocondensation | |

| Dibenzodiazepines | o-Phenylenediamine | Condensation and cyclization | ekb.eg |

| Dibenzoxazepines | o-Aminophenol | Condensation and cyclization | ekb.eg |

| Dibenzothiazepines | o-Aminothiophenol | Condensation and cyclization | ekb.eg |

| Pyranoquinolines | Arylglyoxal monohydrates, quinoline-2,4-dione, β-naphthol | p-Toluenesulfonic acid-catalyzed one-pot, three-component synthesis | researchgate.net |

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, the development of environmentally benign and efficient synthetic methods has become a major focus in chemical research. This has led to the exploration of catalytic and green chemistry approaches for the synthesis of this compound, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

Enzyme-Mediated Synthesis (e.g., Lipase-Catalyzed Oxidative Cyclization)

While the application of enzymes in the synthesis of chromone derivatives is a growing field, current research primarily focuses on the enzymatic transformation of the 3-formyl group rather than the direct synthesis of the this compound molecule itself. For instance, an efficient synthesis of 3-hydroxychromones has been achieved through a lipase-mediated oxidative cyclization proquest.comresearchgate.netdegres.eusciforum.netresearchgate.net. This enzymatic process is noted for its environmentally friendly nature, mild reaction conditions, and the use of a reusable biocatalyst proquest.comresearchgate.netdegres.eusciforum.netresearchgate.net. Lipases can catalyze the synthesis of peracids, which then act as oxidants in various reactions, including Baeyer-Villiger oxidation researchgate.net. However, to date, there is limited information available on the direct enzyme-mediated formylation of 7-hydroxychromone to produce this compound.

Application of Specific Acidic Catalysts (e.g., Polyphosphoric Acid, Hydrochloric Acid, p-Toluenesulfonic Acid)

Acid catalysts play a crucial role in the synthesis of chromone derivatives. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including the synthesis of 3-formylchromones sciforum.netnih.govrsc.orgijpcbs.comelsevierpure.comasianpubs.orgiaamonline.orgajrconline.org. This reaction typically employs a Vilsmeier reagent, which is generated from a substituted formamide (like N,N-dimethylformamide) and an acid chloride, most commonly phosphorus oxychloride (POCl₃) sciforum.netnih.govrsc.orgijpcbs.comelsevierpure.comasianpubs.orgiaamonline.orgajrconline.org. The reaction proceeds via an electrophilic aromatic substitution mechanism rsc.org. Substituted 2-hydroxyacetophenones are common starting materials for this synthesis asianpubs.org.

While polyphosphoric acid (PPA) is a powerful dehydrating agent used in various organic reactions, including the synthesis of heterocyclic compounds, its specific application as a catalyst for the direct synthesis of this compound is not extensively documented in the available literature iaamonline.orgresearchgate.net.

Hydrochloric acid is often used in the hydrolysis step of certain formylation reactions, such as the Duff reaction, which is used to introduce a formyl group onto phenols researchgate.net. However, the Duff reaction typically results in ortho-formylation, leading to isomers such as 6-formyl-7-hydroxychromones, rather than the 3-formyl isomer researchgate.netresearchgate.netresearchgate.netepa.govresearchgate.net.

p-Toluenesulfonic acid (p-TSA) is a versatile and strong organic acid catalyst used in a variety of organic transformations due to its efficiency, ease of handling, and relatively low environmental impact researchgate.netrsc.orgpreprints.org. It has been successfully employed in the one-pot, three-component synthesis of benzo nih.govresearchgate.netchromeno[3,2-c]quinoline derivatives in an aqueous medium, showcasing its utility in constructing complex chromone-based systems researchgate.net.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The Vilsmeier-Haack formylation of various substrates, including the synthesis of 3-formylchromone derivatives, has been successfully carried out under microwave irradiation researchgate.netresearchgate.netgoogle.com. This approach offers a more energy-efficient and rapid route to these important synthetic intermediates researchgate.netgoogle.com. Microwave irradiation has also been employed in the synthesis of various chromone derivatives, highlighting its broad applicability in this area of heterocyclic chemistry asianpubs.orgresearchgate.netrsc.orgmdpi.com.

The following table provides a comparative overview of different synthetic approaches for 3-formylchromone derivatives:

| Synthetic Approach | Catalyst/Reagent | Conditions | Advantages |

| Vilsmeier-Haack Reaction | POCl₃ / DMF | Conventional heating | Well-established, versatile |

| Microwave-Assisted Vilsmeier-Haack | POCl₃ / DMF | Microwave irradiation | Rapid, energy-efficient, often higher yields |

| p-TSA Catalyzed Reactions | p-Toluenesulfonic acid | Reflux in aqueous medium | Mild catalyst, environmentally friendly solvent |

Advanced Spectroscopic and Structural Characterization of 3 Formyl 7 Hydroxychromone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

High-Resolution 1D (¹H, ¹³C) and 2D NMR Techniques for Connectivity and Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information regarding the number and types of protons and carbons in a molecule. In the case of 3-Formyl-7-hydroxychromone, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the chromone (B188151) ring, and the vinyl proton. The chemical shifts of the aromatic protons are influenced by the substitution pattern, with the hydroxyl group at the 7-position causing a predictable shielding or deshielding effect on the neighboring protons.

While specific experimental data for this compound is not widely published, the ¹H NMR spectrum of the closely related compound, 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, provides valuable comparative data. The spectrum, recorded in CDCl₃, shows a singlet for the aldehydic proton at δ 10.36 ppm and a singlet for the H-2 proton at δ 8.49 ppm. The aromatic protons appear at δ 7.99 (d, J = 8.3 Hz), δ 7.96 (d, J = 1.5 Hz), and δ 7.84 (dd, J = 8.8 and 1.5 Hz) ppm uni.lu. For this compound, the protons on the benzene (B151609) ring (H-5, H-6, and H-8) would exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their coupling constants.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Key resonances would include those for the two carbonyl carbons (C-4 and the formyl C=O), the olefinic carbons of the pyrone ring (C-2 and C-3), and the aromatic carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 10.36 | s | - |

| H-2 | 8.49 | s | - |

| Aromatic H | 7.99 | d | 8.3 |

| Aromatic H | 7.96 | d | 1.5 |

| Aromatic H | 7.84 | dd | 8.8, 1.5 |

Investigation of Tautomerism and Conformational Analysis via NMR

The presence of the 7-hydroxy group and the 4-keto group in this compound allows for the possibility of keto-enol tautomerism. NMR spectroscopy is a powerful tool to investigate such equilibria in solution. The existence of different tautomers can be identified by the presence of separate sets of signals in the ¹H and ¹³C NMR spectra. The relative integration of the signals can provide a quantitative measure of the tautomeric ratio. Factors such as solvent polarity and temperature can influence this equilibrium, and variable-temperature NMR studies can provide thermodynamic parameters for the tautomeric interconversion. In some cases, the rate of interconversion may be fast on the NMR timescale, resulting in averaged signals.

³¹P NMR for Phosphorus-Containing Derivatives

For derivatives of this compound that incorporate a phosphorus-containing moiety, such as a phosphonate (B1237965) or phosphate (B84403) group, ³¹P NMR spectroscopy is an essential characterization technique. ³¹P NMR provides direct information about the chemical environment of the phosphorus nucleus. The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the oxidation state of phosphorus, the nature of the substituents attached to it, and the geometry of the phosphorus center. For instance, phosphonates typically resonate in a distinct region of the ³¹P NMR spectrum, allowing for their straightforward identification. Coupling between the phosphorus nucleus and adjacent protons (¹H-³¹P coupling) or carbons (¹³C-³¹P coupling) can provide further structural information, confirming the connectivity of the phosphorus group to the chromone scaffold.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of intramolecular or intermolecular hydrogen bonding can significantly broaden this peak and shift it to lower wavenumbers.

Two distinct carbonyl stretching vibrations are also anticipated. The γ-pyrone carbonyl (C-4) typically absorbs in the range of 1650-1630 cm⁻¹, while the aldehydic carbonyl stretching frequency is expected at a higher wavenumber, generally between 1700-1680 cm⁻¹. The exact positions of these bands can be influenced by conjugation and hydrogen bonding. Other significant absorptions would include C=C stretching vibrations for the aromatic and pyrone rings in the 1600-1450 cm⁻¹ region, and C-O stretching vibrations. The analysis of shifts in the O-H and C=O stretching frequencies upon changes in concentration or solvent can provide evidence for the nature and strength of hydrogen bonding interactions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3400-3200 (broad) |

| Aldehydic C-H | Stretching | 2850-2750 |

| Aldehydic C=O | Stretching | 1700-1680 |

| γ-Pyrone C=O | Stretching | 1650-1630 |

| Aromatic/Pyrone C=C | Stretching | 1600-1450 |

| Phenolic C-O | Stretching | 1260-1180 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. For this compound (C₁₀H₆O₄), the expected monoisotopic mass is approximately 190.0266 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum offers valuable structural insights. Common fragmentation pathways for chromone derivatives involve the retro-Diels-Alder (RDA) reaction of the pyrone ring, leading to characteristic product ions. For this compound, initial fragmentation could involve the loss of the formyl group (CHO, 29 Da) or carbon monoxide (CO, 28 Da). Subsequent fragmentation of the chromone ring system would provide further structural confirmation. The presence of the hydroxyl group on the aromatic ring will also influence the fragmentation pathways. Predicted collision cross-section (CCS) values for various adducts of 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde provide theoretical data for comparison with experimental results uni.lu.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 191.03389 | 132.2 |

| [M+Na]⁺ | 213.01583 | 143.6 |

| [M-H]⁻ | 189.01933 | 137.4 |

| [M]⁺ | 190.02606 | 135.7 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The chromone scaffold, being a conjugated system, exhibits characteristic UV-Vis absorption bands. The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions.

The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n→π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the oxygen atoms) to antibonding π* orbitals. The position of these absorption maxima (λ_max) is sensitive to the extent of conjugation and the presence of substituents. The hydroxyl and formyl groups, acting as auxochromic and chromophoric groups respectively, will influence the position and intensity of these bands. The solvent polarity can also affect the λ_max values, with polar solvents often causing a shift in the absorption bands (solvatochromism).

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing the mass percentages of carbon (C), hydrogen (H), and other elements like oxygen (O) and nitrogen (N). This data is crucial for verifying the empirical formula of newly synthesized derivatives of this compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula, confirming the compound's purity and identity.

In the study of chromone derivatives, elemental analysis is a standard characterization method. For instance, the synthesis of 2-oxopyranochromone-3-carbaldehyde derivatives, which are structurally related to 3-formylchromone, utilized elemental analysis to confirm their composition. The analysis for one such derivative with the molecular formula C₁₄H₈O₅ yielded results that were in close agreement with the calculated values, thereby validating its structure. researchgate.net

Similarly, metal complexes of chromone derivatives are also characterized using this method. The analysis of a zinc(II) complex with a furyl-substituted 3-hydroxychromone ligand, [Zn(L)₂(OH₂)₂]·½H₂O, demonstrated the power of this technique in confirming the stoichiometry of complex coordination compounds. scielo.br The observed percentages of carbon and hydrogen were consistent with the calculated values for the proposed formula. scielo.br

Below is a table summarizing representative elemental analysis data for derivatives related to this compound.

| Compound/Derivative | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) |

| 2-Oxopyranochromone-3-carbaldehyde Derivative | C₁₄H₈O₅ | Calculated | 65.62 | 3.13 |

| Found | 65.33 - 65.48 | 3.01 - 3.12 | ||

| Zinc(II) 3-hydroxychromone complex | C₂₆H₁₉O₁₀.₅Zn | Calculated | 55.29 | 3.39 |

| Found | 54.95 | 3.27 |

X-ray Crystallography for Solid-State Structural Determination

For derivatives of 3-formylchromone, single-crystal X-ray diffraction studies have been instrumental in confirming their structures and understanding their stereochemistry. For example, the crystal structure of 3-(hydroxymethyl)chromone (B8756958) (C₁₀H₈O₃), a reduced derivative of 3-formylchromone, was determined to belong to the triclinic crystal system. nih.gov The analysis revealed that the fused-ring system is nearly planar and detailed the hydrogen bonding and π–π stacking interactions that govern its crystal packing. nih.gov

Further crystallographic studies on other derivatives have provided similar insights. A fluorosubstituted benzene derivative of chromone (C₁₇H₁₁FO₃) was found to crystallize in the monoclinic system, with its detailed bond lengths and angles confirming the expected geometry. researchgate.net These studies are crucial for understanding structure-activity relationships and for the rational design of new compounds. researchgate.net

The following table presents crystallographic data for several 3-formylchromone derivatives.

| Compound/Derivative | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

| 3-(Hydroxymethyl)chromone | C₁₀H₈O₃ | Triclinic | P1 | a = 6.756(4) Å, b = 7.988(6) Å, c = 7.991(6) Å, α = 94.48(6)°, β = 108.27(5)°, γ = 103.31(5)° |

| Fluoro-substituted chromone derivative | C₁₇H₁₁FO₃ | Monoclinic | P2₁/c | a = 9.1987(2) Å, b = 17.5458(3) Å, c = 8.5802(2) Å, β = 108.193(3)° |

Computational and Theoretical Investigations of 3 Formyl 7 Hydroxychromone Reactivity and Interactions

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for elucidating the behavior of complex organic molecules like 3-Formyl-7-hydroxychromone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the optimized geometry of molecules, ensuring that the calculated structure corresponds to a minimum on the potential energy surface. For chromone (B188151) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can accurately predict bond lengths and angles. irjweb.com These optimized structural parameters are crucial for understanding the molecule's conformation and can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. researchgate.net The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations, providing a foundation for understanding the molecule's reactivity and spectral properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.comchalcogen.ro A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small energy gap suggests that the molecule is more reactive. wuxibiology.com For chromone derivatives, this analysis helps in understanding their interaction with biological targets. The HOMO often acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The energy gap for a series of synthesized chromone-based compounds has been reported to be in the range of 4.93 to 5.07 eV. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 irjweb.com |

| ELUMO | -1.8096 irjweb.com |

| ΔE (HOMO-LUMO Gap) | 4.4871 irjweb.com |

Natural Bond Orbital (NBO) analysis is a technique used to study intra- and intermolecular bonding and interactions between bonds. researchgate.net It provides a localized picture of the electron density, corresponding to the classic Lewis structure of lone pairs and bonds. uni-muenchen.de This analysis is particularly useful for understanding charge transfer within a molecule by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For molecules like this compound, NBO analysis can reveal the stability arising from hyperconjugative interactions and charge delocalization. chalcogen.ro For instance, it can quantify the electron-donating and electron-withdrawing capabilities of different functional groups attached to the chromone core. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays different colors to represent varying electrostatic potential values. researchgate.net Red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, often found around electronegative atoms like oxygen. researchgate.netresearchgate.net Blue regions represent positive electrostatic potential, indicating electrophilic sites, typically located near hydrogen atoms. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen, the formyl oxygen, and the hydroxyl oxygen, highlighting these as sites for electrophilic attack. The hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential, marking them as potential sites for nucleophilic interaction. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2. researchgate.net

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential (-μ). researchgate.net

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as μ² / (2η). researchgate.net

Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized. researchgate.net

Nucleophilicity Index (N): A measure of the molecule's ability to donate electrons. mdpi.com

These descriptors are crucial for comparing the reactivity of different chromone derivatives and for understanding their behavior in chemical and biological systems. mdpi.comnih.gov

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.24355 |

| Chemical Potential (μ) | -4.05315 |

| Electronegativity (χ) | 4.05315 |

| Electrophilicity Index (ω) | 3.659 |

| Softness (S) | 0.223 |

Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally less expensive alternative to ab initio methods for predicting electronic properties and pKa values. nih.govoptibrium.com While not as accurate as high-level DFT calculations, they can provide useful trends and predictions, especially for larger molecules or for high-throughput screening. nih.govarxiv.org For pKa prediction, semi-empirical methods are often used in combination with implicit solvation models like COSMO or SMD. nih.govpeerj.com The accuracy of these predictions can vary, with some studies showing that methods like AM1 and PM3 can predict pKa values within 1.4–1.6 pH units. nih.gov However, the performance can be poor for certain classes of compounds, and they are often outperformed by more rigorous DFT methods. optibrium.com For this compound, these methods could be used to estimate the acidity of the hydroxyl group, a key parameter influencing its behavior in biological systems.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as this compound, and a biomolecular target.

Molecular docking studies have been instrumental in predicting the binding affinities of this compound derivatives with various biomolecular targets, including enzymes, receptors, and other proteins. nih.govresearchgate.net These studies calculate the binding energy, which indicates the strength of the interaction between the ligand and the target. For instance, derivatives of 3-formyl chromone have demonstrated strong binding affinities with several proteins, suggesting their potential as inhibitors or modulators of these targets. nih.govresearchgate.net The binding modes, which describe the specific orientation and conformation of the ligand within the active site of the protein, are also elucidated through these studies.

The stability of the ligand-protein complex is largely determined by non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.govlibretexts.org Molecular docking analyses provide detailed information about these interactions at the active site. nih.govresearchgate.net For this compound derivatives, the formyl and hydroxyl groups are key contributors to forming hydrogen bonds with amino acid residues in the target protein's active site. researchgate.net The chromone ring itself often engages in hydrophobic interactions, further anchoring the molecule in the binding pocket. nih.govresearchgate.net The precise nature and number of these interactions are critical for the binding affinity and specificity of the compound. nih.govresearchgate.net

Computational studies have explored the binding of 3-formyl chromone derivatives with a range of specific and therapeutically relevant proteins. These include:

Insulin-Degrading Enzyme (IDE): Derivatives of 3-formyl chromone have been investigated as potential inhibitors of IDE, an enzyme implicated in the development of type 2 diabetes. nih.gov

Hypoxia-Inducible Factor-α (HIF-α): The interaction with HIF-α suggests a potential role for these compounds in cancer therapy, as HIF-α is a key regulator of tumor response to hypoxia. nih.gov

p53: As a tumor suppressor protein, p53 is a significant target in cancer research. nih.govnih.gov The binding of 3-formyl chromone derivatives to p53 has been explored to understand their potential anticancer activities. nih.gov

Cyclooxygenase (COX): The anti-inflammatory effects of chromones are often attributed to their interaction with COX enzymes. nih.gov Docking studies help to elucidate the molecular basis of this inhibition.

Main Protease (Mpro) of SARS-CoV-2: In the search for antiviral agents, the binding of 3-formyl chromone derivatives to the main protease of SARS-CoV-2 has been computationally assessed. nih.govnih.gov

Rho6, HERA, Peroxiredoxins, α-Glucosidase, and Sirt2: The binding potential of this compound and its analogues has also been investigated with other important protein targets such as Rho6, HERA (Human Estrogen Receptor Alpha), Peroxiredoxins, α-Glucosidase, and Sirt2, indicating a broad spectrum of potential biological activities. nih.govd-nb.info

Table 1: Predicted Binding Affinities of a 3-Formyl Chromone Derivative with Various Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Reference |

| Insulin-Degrading Enzyme (IDE) | -8.5 | nih.gov |

| HIF-α | Strong Affinity | nih.gov |

| p53 | Strong Affinity | nih.gov |

| COX | Strong Affinity | nih.gov |

| Mpro of SARS-CoV-2 | Strong Affinity | nih.gov |

| HERA | -9.6 | d-nb.info |

| Peroxiredoxins | High Affinity | d-nb.info |

This table presents a selection of predicted binding energies and affinities from molecular docking studies of 3-formyl chromone derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.netnih.gov These simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. researchgate.netnih.gov For this compound derivatives, MD simulations have been used to confirm the stability of the docked poses and to analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation. nih.gov This helps to validate the findings from molecular docking and provides a more realistic understanding of the binding event. researchgate.netnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME, must be evaluated. nih.govuniroma1.it In silico tools are widely used to predict these properties, helping to identify potential liabilities early in the drug discovery process. nih.govuniroma1.it

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. drugbank.comgalchimia.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

Studies on this compound and its derivatives have shown that they generally comply with Lipinski's Rule of Five, suggesting they possess favorable physicochemical properties for oral bioavailability. researchgate.net This compliance indicates a good starting point for the development of orally administered drugs based on this chemical scaffold.

Table 2: Predicted ADME Properties and Lipinski's Rule of Five Compliance for a Representative 3-Formyl Chromone Derivative

| Property | Predicted Value | Lipinski's Rule Compliance | Reference |

| Molecular Weight | < 500 | Yes | researchgate.netdrugbank.com |

| Hydrogen Bond Donors | ≤ 5 | Yes | researchgate.netdrugbank.com |

| Hydrogen Bond Acceptors | ≤ 10 | Yes | researchgate.netdrugbank.com |

| Log P | < 5 | Yes | researchgate.netscipublications.com |

| Oral Bioavailability | Good | N/A | researchgate.net |

Oral Bioavailability and Blood-Brain Barrier (BBB) Penetration Predictions

The potential of a compound as a therapeutic agent is heavily dependent on its pharmacokinetic properties, specifically its absorption, distribution, metabolism, and excretion (ADME). Computational, or in silico, tools are invaluable in the early stages of drug discovery for predicting these properties, thereby saving time and resources. nih.gov Key among these properties are oral bioavailability and the ability to penetrate the blood-brain barrier (BBB).

Oral Bioavailability:

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. plos.org It is a critical factor, as poor oral bioavailability can lead to ineffective therapies. diva-portal.org Predictions of oral bioavailability are complex, factoring in processes like gastrointestinal absorption and first-pass metabolism in the liver. nih.gov

Several computational models exist to predict oral bioavailability. These models often rely on physicochemical descriptors of the molecule. A foundational concept in this area is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates certain criteria. japsonline.com While not a strict rule, it provides a useful guideline for predicting drug-likeness.

The key physicochemical properties for this compound, as obtained from computational descriptors, are presented below.

| Property | Value | Lipinski's Rule of Five Guideline | Adherence |

| Molecular Weight | 190.15 g/mol nih.gov | < 500 | Yes |

| LogP (XLogP3-AA) | 0.9 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (two oxygens in the chromone ring, one in the formyl group, and one in the hydroxyl group) nih.gov | ≤ 10 | Yes |

| Table 1: Physicochemical Properties of this compound and Lipinski's Rule of Five. |

Blood-Brain Barrier (BBB) Penetration:

The blood-brain barrier is a highly selective barrier that separates the circulating blood from the brain's extracellular fluid, protecting the central nervous system (CNS). nih.gov For drugs targeting the CNS, the ability to cross this barrier is essential, while for peripherally acting drugs, the inability to cross it is desirable to avoid CNS side effects. conicet.gov.ar

The prediction of BBB penetration is often expressed as the logarithm of the ratio of the drug concentration in the brain to that in the blood (logBB). nih.gov Compounds with a higher logBB value are considered more likely to penetrate the BBB. nih.gov Various factors influence BBB permeation, including lipophilicity, molecular size, and the potential for hydrogen bonding. conicet.gov.ar

In silico models for predicting BBB permeability range from simple linear regressions to more complex machine learning algorithms and QSAR models. conicet.gov.arnih.gov These models use calculated molecular descriptors to estimate a compound's ability to cross the BBB. For example, a general threshold for high BBB penetration is often considered to be a logBB value greater than -1.0. nih.gov While specific in silico studies predicting the logBB for this compound are not available in the cited literature, general models suggest that its physicochemical properties (low molecular weight, moderate lipophilicity) are within the range often associated with potential BBB permeability. However, without specific modeling, this remains a theoretical possibility. nih.govfda.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fda.govlongdom.org By identifying the key molecular properties (descriptors) that influence a specific activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, guiding the design and optimization of more potent molecules. nih.gov

The fundamental principle of QSAR is that variations in the biological activity of a group of structurally similar compounds are dependent on the changes in their physicochemical properties. core.ac.uk The process of developing a QSAR model involves several key steps:

Data Set Selection: A group of compounds with known biological activities (the training set) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic properties. uran.ua

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to create a mathematical equation linking the descriptors to the biological activity. longdom.orguran.ua

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation with a separate set of compounds (the test set). nih.govnih.gov

While no specific QSAR models for this compound were identified in the reviewed literature, studies on related structures like coumarin (B35378) and other chromone derivatives demonstrate the utility of this approach. For instance, a QSAR study on 3- and 4-substituted 7-hydroxycoumarins identified key structural features that enhance their inhibitory activity against certain enzymes. longdom.org Similarly, QSAR analyses of other flavonoid derivatives have shown that the position of hydroxyl groups and specific energy descriptors are crucial for their biological activity. core.ac.uk

For this compound and its potential derivatives, a QSAR study could elucidate how modifications to its structure would impact a desired biological effect. The table below lists some of the descriptors that are commonly employed in QSAR studies and would be relevant for this compound.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Constitutional | Molecular Weight, Atom Counts | Relates to the size and overall composition of the molecule. |

| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relates to how the molecule fits into a biological target like an enzyme's active site. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity of the molecule. core.ac.ukuran.ua |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Influences membrane permeability and interactions with biological targets. conicet.gov.aruran.ua |

| Table 2: Common Descriptor Classes Used in QSAR Modeling. |

By building a robust and predictive QSAR model, researchers could virtually screen a library of this compound derivatives to prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process. nih.gov The insights gained from the model's contour maps can also provide a deeper understanding of the structure-activity relationship at a molecular level. nih.gov

Investigation of Biological Activities and Mechanistic Insights of 3 Formyl 7 Hydroxychromone Derivatives in Vitro Studies

Cellular and Molecular Impact Investigations

Direct experimental data on the in vitro cytotoxicity and antiproliferative activity specifically for 3-Formyl-7-hydroxychromone against various cancer cell lines is not extensively available in the reviewed scientific literature. However, studies on the broader class of 3-formylchromone derivatives have demonstrated significant cytotoxic effects across a range of human tumor cell lines.

Research has shown that various 3-formylchromone derivatives exhibit tumor cell-specific cytotoxicity. For instance, styrylchromones, a related class of compounds, have shown higher cytotoxic activity against tumor cell lines compared to normal cells. josai.ac.jpnih.gov In studies involving a panel of human cancer cell lines—including human oral squamous cell carcinoma, submandibular gland carcinoma, and promyelocytic leukemia—certain styrylchromone derivatives displayed notable tumor specificity. josai.ac.jpnih.gov

Furthermore, investigations into other 3-formylchromone derivatives have revealed antiproliferative effects. For example, some derivatives have been tested against human colon cancer cells, demonstrating the potential of this chemical scaffold in cancer research. nih.gov While these findings highlight the general anticancer potential of the 3-formylchromone backbone, specific IC₅₀ values and the full spectrum of activity for the 7-hydroxy substituted variant remain to be fully elucidated.

Specific studies detailing the mechanisms of cell cycle arrest and apoptosis induction for this compound are not readily found in the current body of scientific literature. However, research on related chromone (B188151) derivatives and similar flavonoid structures provides insight into potential mechanisms.

Compounds with a chromone core have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For example, certain chalcone (B49325) derivatives, which are precursors to flavonoids, can suppress cancer cell viability by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. mdpi.com This process is often associated with the generation of reactive oxygen species (ROS) and the modulation of key regulatory proteins.

There is a lack of specific published research on the modulation of multidrug resistance (MDR) by this compound. However, the broader family of 3-formylchromone derivatives has been identified as potential modulators of MDR in cancer cells.

Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes cytotoxic drugs from cancer cells. Several new 3-formylchromone derivatives have been shown to act as modifiers of MDR in both human colon cancer cells and mouse lymphoma cells. nih.gov Studies on various flavonoid derivatives have also demonstrated their ability to modulate P-gp-mediated MDR. nih.gov Some of these compounds can potentiate the cytotoxicity of conventional anticancer drugs by inhibiting the activity of P-gp, thereby increasing intracellular drug accumulation. nih.gov The structure-activity relationship appears to be crucial, with factors like the total polar surface area and dipole moments of the molecules playing a potential role in their MDR-reversing effects. nih.gov While these findings are promising for the chromone class of compounds, dedicated studies are required to determine if this compound possesses similar capabilities in overcoming multidrug resistance.

Direct evidence from in vitro studies on the effects of this compound on tubulin polymerization is not available in the scientific literature reviewed. The inhibition of tubulin polymerization is a key mechanism for many anticancer agents, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. While this is a known mechanism for various heterocyclic compounds, specific data for this compound is absent.

The ability of 3-formylchromone derivatives to induce chloroplast-free mutants has been investigated in the flagellate protozoan Euglena gracilis. This organism is used in hereditary bleaching tests to detect extranuclear mutations, specifically the irreversible loss of chloroplasts.

Studies have shown that 6-R-3-formylchromones exhibit the highest activity in inducing these chloroplast-free mutants. nih.gov This bleaching activity is dependent on the specific substitutions on the chromone ring. The exact activity of this compound in this assay has not been specifically detailed in the available literature, but the general efficacy of the 3-formylchromone scaffold in this biological test is established. Interestingly, certain derivatives, such as acylhydrazones of 3-formylchromone, can act as potent antimutagens against the bleaching activity of other mutagens like acridine (B1665455) orange. nih.gov

Antioxidant Activity Assays (In Vitro)

While specific in vitro antioxidant activity data for this compound is limited, the antioxidant potential of the broader chromone and flavonoid classes is well-documented. The presence of hydroxyl groups on the aromatic ring system is a key structural feature for antioxidant activity.

Various in vitro assays are commonly used to evaluate antioxidant capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, superoxide (B77818) anion radical scavenging assays, and measurements of reducing power. nih.gov For example, studies on 3-hydroxychromone derivatives have shown that their antioxidant activity is attributable to the presence of a phenolic hydroxyl group, a 4-oxo group, and the 2,3-double bond in the chromone structure. researchgate.net The introduction of additional hydroxyl groups can further enhance this activity. researchgate.net Given that this compound possesses a phenolic hydroxyl group at the 7-position, it is plausible that it would exhibit antioxidant properties. However, without direct experimental data from assays such as the DPPH test, its specific antioxidant capacity and IC₅₀ value remain undetermined.

DPPH Radical Scavenging Activity

Derivatives of 3-hydroxychromone have demonstrated notable antioxidant capabilities when evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.netsphinxsai.com This method is widely used to estimate the ability of compounds to act as free radical scavengers or hydrogen donors. Studies reveal that the antioxidant activity of these chromone derivatives is intrinsically linked to specific structural features. The presence of a phenolic hydroxyl group, a 4-oxo group, and a double bond between carbons 2 and 3 of the chromone ring are considered crucial for exhibiting good radical scavenging activity. researchgate.netsphinxsai.com

Furthermore, the introduction of additional phenolic hydroxyl groups and adjacent methoxy (B1213986) groups into the structure can increase this activity. researchgate.netsphinxsai.com Chalcones, which are precursors in the synthesis of chromones, also show that radical scavenging activity increases with a greater number of hydroxyl groups in the molecule. researchgate.net Research on related 3-hydroxyflavone (B191502) derivatives has identified compounds with high DPPH scavenging activity, comparable to that of standard antioxidants like ascorbic acid and quercetin. univ.kiev.ua

| Structural Feature | Impact on DPPH Scavenging Activity | Reference |

|---|---|---|

| Phenolic Hydroxyl Group | Essential for good activity | researchgate.netsphinxsai.com |

| 4-Oxo Group | Contributes significantly to activity | researchgate.netsphinxsai.com |

| C2-C3 Double Bond | Important for radical scavenging | researchgate.netsphinxsai.com |

| Increased Number of -OH Groups | Enhances scavenging potential | researchgate.netresearchgate.net |

Hydrogen Peroxide and Nitric Oxide Scavenging Assays

Beyond DPPH, the antioxidant potential of this compound derivatives is assessed through their ability to scavenge other reactive species like hydrogen peroxide (H₂O₂) and nitric oxide (NO). Although hydrogen peroxide is not a radical itself, it can penetrate biological membranes and generate the highly reactive hydroxyl radical, making its neutralization important. ardascience.com In vitro assays have been developed to measure the H₂O₂ scavenging ability of various antioxidant compounds. antiox.org Studies on synthetic 3-hydroxyflavone derivatives, a class of compounds structurally related to chromones, have confirmed their capacity to inhibit hydrogen peroxide. univ.kiev.ua

Nitric oxide is a free radical with a variety of physiological roles, but its overproduction can lead to oxidative damage. dovepress.comcore.ac.uk The ability of a compound to scavenge nitric oxide is considered a significant aspect of its antioxidant profile. nih.govnih.gov The scavenging activity of hydroxychalcones, the chemical precursors to 3-hydroxychromones, against nitric oxide has been documented, suggesting that the resulting chromone structures would retain or enhance this capability. researchgate.net The mechanism of scavenging often involves the direct interaction of the antioxidant molecule with the nitric oxide radical.

Total Antioxidant Capacity (TAC) Determinations

The TEAC assay measures the ability of antioxidants to scavenge the stable radical cation ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govnih.gov The FRAP assay, conversely, is based on the ability of antioxidants to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. nih.gov While specific TAC values for this compound are not detailed in the provided search results, the demonstrated efficacy in DPPH, hydrogen peroxide, and nitric oxide scavenging assays collectively indicates a significant contribution to total antioxidant capacity.

Antimicrobial Spectrum Analysis (In Vitro)

Chromone derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activities. nih.gov Their structural versatility allows for modifications that can enhance their efficacy against various pathogenic microorganisms.

Antibacterial Activity against Various Bacterial Strains

In vitro studies have confirmed that 3-hydroxychromone derivatives possess significant antibacterial activity. researchgate.netsphinxsai.com This activity is largely attributed to the presence of the phenolic hydroxyl and 4-oxo groups within the chromone structure. researchgate.netsphinxsai.com These compounds have been evaluated against a panel of pathogenic bacteria, demonstrating their potential as antibacterial agents. While comprehensive data for this compound against all the listed strains is not available, the general activity of the chromone class is well-established.

| Bacterial Strain | Observed Activity of Chromone Derivatives | Reference |

|---|---|---|

| Escherichia coli | Reported antibacterial activity | researchgate.netsphinxsai.com |

| Staphylococcus aureus | Reported antibacterial activity | researchgate.netsphinxsai.com |

| Helicobacter pylori | Antimicrobial agents are sought for H. pylori treatment; chromones represent a potential class. | nih.govamazonaws.compsu.edu |

| Bacillus subtilis | Reported antibacterial activity | researchgate.netsphinxsai.com |

| Pseudomonas aeruginosa | Reported antibacterial activity | researchgate.netsphinxsai.com |

Antifungal Activity against Fungal Strains

Similar to their antibacterial effects, 3-hydroxychromone derivatives also exhibit good antifungal activity in vitro. researchgate.netsphinxsai.com The structural features responsible for this action are consistent with those required for antibacterial effects. The emergence of drug-resistant fungal strains necessitates the development of new therapeutic options, and chromones are being investigated for this purpose. nih.govnih.gov

Studies on chalcones, the precursors to chromones, have shown activity against clinically important fungi like Aspergillus fumigatus. nih.gov Furthermore, related flavonoid compounds have demonstrated synergistic antifungal effects against drug-resistant Candida albicans when combined with existing drugs like fluconazole. nih.gov The potential of chromone derivatives extends to phytopathogenic fungi, which are responsible for crop diseases. mq.edu.au

| Fungal Strain / Type | Observed Activity of Chromone Derivatives / Precursors | Reference |

|---|---|---|

| Candida albicans | Related flavonoids show synergistic activity. | nih.gov |

| Aspergillus fumigatus | Precursor compounds (chalcones) show inhibitory effects. | nih.gov |

| Phytopathogenic Fungi (e.g., Fusarium graminearum) | Related compounds show activity against plant pathogens. | mq.edu.au |

Antiviral Activity (e.g., HSV-1, HSV-2) and Potential HIV Activity (In Vitro Screening)

The chromone scaffold is recognized for its potential in developing antiviral agents, including those targeting Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). nih.gov The emergence of drug-resistant viral strains, particularly in immunocompromised patients, drives the search for novel antiviral compounds. nih.govnih.gov

In vitro screening assays are fundamental in identifying compounds that can inhibit viral replication. nih.gov While direct studies on this compound are limited in the search results, related flavonoid compounds like epigallocatechin-3-gallate (EGCG) have been shown to possess antiviral properties against HSV-2 and HIV by inhibiting viral attachment and entry. mdpi.com The structural similarity suggests that chromone derivatives could act through similar mechanisms, making them valuable candidates for further antiviral drug development. nih.gov

| Virus | Potential Activity of Chromone Scaffold | Reference |

|---|---|---|

| Herpes Simplex Virus-1 (HSV-1) | Chromones are investigated as potential inhibitors. | nih.govnih.gov |

| Herpes Simplex Virus-2 (HSV-2) | Related flavonoids show potent inhibitory activity. | mdpi.com |

| Human Immunodeficiency Virus (HIV) | The chromone class has demonstrated potential anti-HIV activity. | nih.gov |